Cas no 1197-55-3 (4-Aminophenylacetic acid)

4-Aminophenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Aminophenylacetic acid
- 2-(4-AMINOPHENYL)ACETIC ACID
- ACETIC ACID 4-AMINOPHENYL ESTER
- H-4-APH-OH
- H-APH(4)-OH
- RARECHEM AL BO 0220
- (p-aminophenyl)-aceticaci
- (para-Aminophenyl)acetic acid
- 4-amino-benzeneaceticaci
- 4-aminobenzeneaceticacid
- 4-Carboxymethylaniline
- Acetic acid, (p-aminophenyl)-
- p-Amino-alpha-toluic acid
- Phenylglycine base
- 4-Aminophenylacetic
- Benzeneacetic acid, 4-amino-
- Desacetyl Actarit
- (4-AMINOPHENYL)ACETIC ACID
- (4-AMINO-PHENYL)-ACETIC ACID
- 4-(AMINOPHENYL)ACETIC ACID
- 4-AMino acid
- 4-aminophenyl-acetic acid
- 4-AMINOPHENYLACETIC ACID FOR SYNTHESIS
- DL-Phenyl
- p-Aminophenylacetic acid
- 4-amino-phenyl-acetic acid
- (4-aminophenyl)-acetic acid
- EINECS 214-828-7
- CHEMBL3278327
- MFCD00007916
- BS-3833
- 4-Aminobenzeneacetic acid
- 4-amino phenylacetic acid
- 2-(4-amino phenyl)-acetic acid
- EN300-20755
- 4-amino-phenylacetic acid
- 4-aminobenzene acetic acid
- Oprea1_658624
- NS00023881
- UNII-1IED47A544
- 4-amino phenyl acetic acid
- W-108499
- 3-14-00-01182 (Beilstein Handbook Reference)
- 4-Aminophenylacetic acid, Vetec(TM) reagent grade, 98%
- 4-(CARBOXYMETHYL)ANILINE
- 4-aminophenyl acetic acid
- BB 0244247
- STR03492
- BP-24384
- (p-aminophenyl)-acetic acid
- SCHEMBL39103
- BRN 2208094
- (p-Aminophenyl)acetic acid
- (4-amino-phenyl)acetic acid
- SY001637
- AM20060949
- NSC 7929
- NSC7929
- P-AMINOPHENYLACETIC ACID [MI]
- Para-aminophenylacetic acid
- 1197-55-3
- 4-amino-phenyl acetic acid
- p-aminophenyl acetic acid
- DTXSID1061609
- AKOS000104762
- CS-W018535
- FT-0617595
- InChI=1/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11
- p-Amino-.alpha.-toluic acid
- 1IED47A544
- A0393
- BDBM231635
- F0001-0324
- BCP24945
- 2-(4aminophenyl)acetic acid
- 4-Aminophenylacetic acid, 98%
- 2-(4-aminophenyl)-acetic acid
- 4-Aminophenylaceticacid
- Q15726001
- CCRIS 3157
- AC7503
- Z104481066
- NSC-7929
- AE-508/40191188
- 4-Aminophenylacetic acid,97%
- 4Carboxymethylaniline
- (paraAminophenyl)acetic acid
- 4aminophenylacetic acid
- (pAminophenyl)acetic acid
- DTXCID3033519
- 4-APAA
- Acetic acid, (paminophenyl)
- Benzeneacetic acid, 4amino
- STL139160
- 4Aminobenzeneacetic acid
- pAminoalphatoluic acid
- HY-75476
- BBL018950
-
- MDL: MFCD00007916
- インチ: 1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
- InChIKey: CSEWAUGPAQPMDC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)N)CC(=O)O
- BRN: 2208094
計算された属性
- せいみつぶんしりょう: 151.06300
- どういたいしつりょう: 151.063328530 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積(TPSA): 63.3
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 63.3
- ぶんしりょう: 151.16
じっけんとくせい
- 色と性状: はくしょくフレークけっしょう
- 密度みつど: 1.2023 (rough estimate)
- ゆうかいてん: 201 °C (dec.) (lit.)
- ふってん: 344℃ at 760 mmHg
- フラッシュポイント: 201℃
- 屈折率: 1.5635 (rough estimate)
- すいようせい: Very soluble in water.
- PSA: 63.32000
- LogP: 1.47710
- ぶんかい: 201 ºC
- マーカー: 14,463
- ようかいせい: 熱湯とエタノールに溶け、アルカリ溶液に溶け、冷水に溶けない。
4-Aminophenylacetic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38-20/21/22
- セキュリティの説明: S22-S24/25
- 福カードFコード:13
- RTECS番号:AF3550000
-
危険物標識:
- リスク用語:R36/37/38
- 危険レベル:IRRITANT
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
4-Aminophenylacetic acid 税関データ
- 税関コード:29224995
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
4-Aminophenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0324-0.5g |
4-Aminophenylacetic acid |
1197-55-3 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
Enamine | EN300-20755-50.0g |
2-(4-aminophenyl)acetic acid |
1197-55-3 | 95.0% | 50.0g |
$50.0 | 2025-02-20 | |
Key Organics Ltd | BS-3833-5MG |
(4-aminophenyl)acetic acid |
1197-55-3 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BS-3833-100G |
(4-aminophenyl)acetic acid |
1197-55-3 | >95% | 100g |
£75.00 | 2025-02-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32710-25g |
4-Aminophenylacetic acid |
1197-55-3 | 98% | 25g |
¥47.0 | 2023-09-09 | |
eNovation Chemicals LLC | K06720-5kg |
4-Aminophenylacetic acid |
1197-55-3 | 97% | 5kg |
$1580 | 2024-06-05 | |
Enamine | EN300-20755-0.05g |
2-(4-aminophenyl)acetic acid |
1197-55-3 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
Enamine | EN300-20755-100.0g |
2-(4-aminophenyl)acetic acid |
1197-55-3 | 95.0% | 100.0g |
$67.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1040645-500g |
Benzeneacetic acid, 4-amino- |
1197-55-3 | 97% | 500g |
$165 | 2024-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32710-100g |
4-Aminophenylacetic acid |
1197-55-3 | 98% | 100g |
¥178.0 | 2023-09-09 |
4-Aminophenylacetic acid サプライヤー
4-Aminophenylacetic acid 関連文献
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1. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cellsShahinda S. R. Alsayed,Amreena Suri,Anders W. Bailey,Samuel Lane,Eryn L. Werry,Chiang-Ching Huang,Li-Fang Yu,Michael Kassiou,Simone Treiger Sredni,Hendra Gunosewoyo RSC Med. Chem. 2021 12 1910
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Hao-Zheng Yu,Selma Bencherif,Thuan-Nguyen Pham-Truong,Jalal Ghilane New J. Chem. 2022 46 454
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Rana Muhammad Irfan,Daochuan Jiang,Zijun Sun,Dapeng Lu,Pingwu Du Dalton Trans. 2016 45 12897
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Xingchen Yan,Jiakun Xu,Xiaojing Wu,Zhongyu Zhang,Xia Zhang,Yuhua Fan,Caifeng Bi New J. Chem. 2015 39 2168
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Maura Marinozzi,Gloria Marcelli,Andrea Carotti,Benedetto Natalini RSC Adv. 2014 4 7019
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Jean W. Barnett,F. A. Robinson,Barbara M. Wilson J. Chem. Soc. 1947 202
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7. 343. Reactivity of the methylene group in derivatives of phenylacetic acidG. D. Parkes,B. C. Aldis J. Chem. Soc. 1938 1841
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8. Polymorphic control by heterogeneous nucleation - A new method for selecting crystalline substratesKeith Chadwick,Allan Myerson,Bernhardt Trout CrystEngComm 2011 13 6625
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9. The synthesis and reactivity of optically pure amino acids bearing side-chain thioamidesJohn M. Sanderson,P. Singh,Colin W. G. Fishwick,John B. C. Findlay J. Chem. Soc. Perkin Trans. 1 2000 3227
-
Bao Cheng,Alireza Azhdari Tehrani,Mao-Lin Hu,Ali Morsali CrystEngComm 2014 16 9125
4-Aminophenylacetic acidに関する追加情報
Introduction to 4-Aminophenylacetic Acid (CAS No. 1197-55-3)
4-Aminophenylacetic acid, with the chemical formula C₆H₇NO₂, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its molecular structure combines an amino group and a phenylacetic acid moiety, making it a versatile intermediate in the synthesis of various biologically active molecules. This compound has garnered considerable attention due to its utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
The CAS number 1197-55-3 uniquely identifies this substance and distinguishes it from other isomers or derivatives. As a key intermediate, 4-aminophenylacetic acid serves as a precursor in the synthesis of several pharmacologically relevant compounds. Its dual functionality—amino and carboxylic acid—allows for diverse chemical modifications, enabling the creation of molecules with tailored biological activities.
In recent years, 4-aminophenylacetic acid has been extensively studied for its potential applications in drug discovery. One notable area of research involves its role in the development of antimicrobial agents. The phenyl ring and amino group provide a scaffold that can interact with bacterial enzymes or cell wall components, leading to the inhibition of pathogenic growth. Current studies are exploring its derivatives as candidates for combating antibiotic-resistant strains, addressing a critical global health challenge.
Additionally, 4-aminophenylacetic acid has shown promise in the field of anti-inflammatory drug development. Research indicates that certain derivatives of this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these pathways, 4-aminophenylacetic acid-based molecules may offer novel therapeutic strategies for conditions like rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
The compound's structural features also make it valuable in neuropharmacology. The presence of both an amino group and a phenolic moiety allows for interactions with neurotransmitter systems. Preliminary studies suggest that derivatives of 4-aminophenylacetic acid may exhibit properties relevant to the treatment of neurological disorders such as Alzheimer's disease or Parkinson's disease. The ability to fine-tune its chemical structure enables researchers to optimize binding affinity and selectivity for specific neurological targets.
In industrial applications, 4-aminophenylacetic acid is utilized as a building block for more complex molecules. Its synthesis often involves straightforward chemical transformations, making it cost-effective for large-scale production. The pharmaceutical industry values such intermediates for their reliability and versatility in drug manufacturing processes.
The environmental impact of producing and using 4-aminophenylacetic acid is also a consideration in modern research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with broader goals in pharmaceutical chemistry to ensure that drug development is both effective and environmentally responsible.
Future directions in research on 4-aminophenylacetic acid include exploring its potential in oncology. The compound's ability to undergo structural modifications allows chemists to design molecules that can selectively target cancer cells. By leveraging its pharmacophoric features, researchers aim to develop new chemotherapeutic agents that enhance treatment efficacy while reducing side effects.
Moreover, the role of 4-aminophenylacetic acid in regenerative medicine is an emerging area of interest. Studies are investigating how derivatives of this compound can influence cell proliferation and differentiation, potentially aiding in tissue repair and regeneration. This application holds promise for treating injuries or degenerative diseases where tissue regeneration is crucial.
The analytical characterization of 4-aminophenylacetic acid is another critical aspect supported by advancements in spectroscopic techniques. High-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography provide detailed insights into its molecular structure and purity. These analytical methods are essential for ensuring the quality and consistency of pharmaceutical-grade material used in drug formulations.
In conclusion, 4-aminophenylacetic acid (CAS No. 1197-55-3) is a multifunctional compound with significant implications across multiple domains of chemical biology and medicine. Its unique structural properties enable diverse applications, from antimicrobial and anti-inflammatory agents to potential treatments for neurological and oncological disorders. Ongoing research continues to uncover new possibilities for this versatile intermediate, reinforcing its importance in modern pharmaceutical science.
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